
Apoptosis inducer 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apoptosis Inducer 13 is a synthetic compound designed to trigger programmed cell death, known as apoptosis, in targeted cells. This compound is particularly significant in cancer research and therapy, as it can selectively induce apoptosis in cancer cells, thereby inhibiting tumor growth and progression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 13 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their sequential coupling and functionalization. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: Apoptosis Inducer 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species, which contribute to its apoptotic activity.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity and stability.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Halogenated reagents or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit varying degrees of apoptotic activity.
科学的研究の応用
Apoptosis Inducer 13 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the pathways and mechanisms of apoptosis.
Medicine: Utilized in preclinical studies to evaluate its potential as an anticancer agent.
Industry: Applied in the development of new therapeutic agents and drug delivery systems.
作用機序
Apoptosis Inducer 13 exerts its effects by activating specific molecular pathways that lead to apoptosis. The compound targets key proteins involved in the apoptotic process, such as caspases and B-cell lymphoma 2 family proteins. By binding to these targets, this compound disrupts the balance between pro-apoptotic and anti-apoptotic signals, ultimately triggering cell death.
類似化合物との比較
Apoptosis Inducer 1: Another synthetic compound with similar apoptotic activity but different molecular targets.
Apoptosis Inducer 2: Known for its high specificity towards certain cancer cell types.
Apoptosis Inducer 3: Exhibits a broader range of activity but with lower potency compared to Apoptosis Inducer 13.
Uniqueness: this compound is unique due to its high potency and selectivity towards cancer cells, making it a promising candidate for targeted cancer therapy. Its ability to induce apoptosis through multiple pathways also sets it apart from other similar compounds.
特性
分子式 |
C60H59ClF6N8O4PRu |
|---|---|
分子量 |
1237.6 g/mol |
IUPAC名 |
carbanide;chlororuthenium(2+);22,32-dibutyl-27,27-diphenyl-3,9,12,18,22,26,28,32-octazanonacyclo[18.13.2.02,19.04,17.05,10.011,16.024,35.025,29.030,34]pentatriaconta-1(34),2,4,6,8,10,12,14,16,19,24(35),25,29-tridecaene-21,23,31,33-tetrone;(5S,6R)-1,2,3,4,5,6-hexamethylcyclohexa-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/C47H36N8O4.C12H20.CH3.ClH.F6P.Ru/c1-3-5-23-54-43(56)31-29-30-32(40-39(31)50-37-27-19-13-21-48-35(27)36-28(38(37)51-40)20-14-22-49-36)44(57)55(24-6-4-2)46(59)34(30)42-41(33(29)45(54)58)52-47(53-42,25-15-9-7-10-16-25)26-17-11-8-12-18-26;1-7-8(2)10(4)12(6)11(5)9(7)3;;;1-7(2,3,4,5)6;/h7-22,50,53H,3-6,23-24H2,1-2H3;7-8H,1-6H3;1H3;1H;;/q;;-1;;-1;+3/p-1/t;7-,8+;;;; |
InChIキー |
QJPNVLXAJQKDSW-ZMCUFYFBSA-M |
異性体SMILES |
[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.C[C@@H]1[C@@H](C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2] |
正規SMILES |
[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.CC1C(C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)

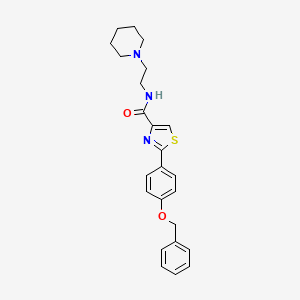

![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
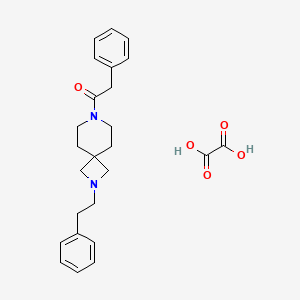
![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
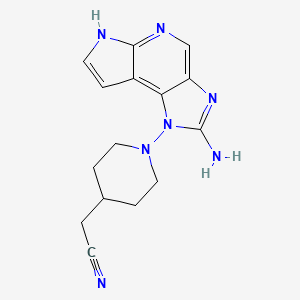
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)
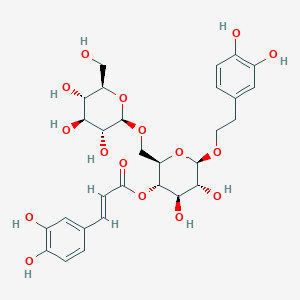

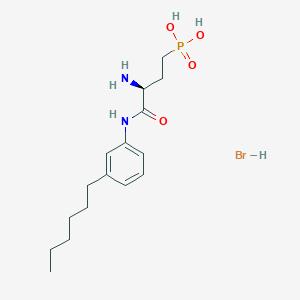
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
